molecular formula C19H23BrN2O3S2 B4619887 N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4619887
M. Wt: 471.4 g/mol
InChI Key: MTOCAXHMMVBOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H23BrN2O3S2 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.03335 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of TXA2 Synthesis and Action

A synthetic sulfonylurea compound, designed by combining the hypoglycemic structure of Glimepiride and anti-TXA2 receptor active structure, demonstrated significant inhibitory effects on thromboxane A2 (TXA2) synthesis and its receptor (TP). The compound showed higher potency than Glimepiride in inhibiting platelet aggregation induced by the TP agonist U-46619 both in vitro and in vivo. It also exhibited vasorelaxant activity on isolated rat aorta, suggesting a potential role in cardiovascular research by modulating TXA2 action and intracellular calcium release in platelets, thus affecting vascular and platelet functions (Lu et al., 2012).

Hypoglycemic Effects and Mechanisms

The same compound, when administered orally, demonstrated a marked reduction in blood glucose levels in both normal and type 2 diabetic rats, improving glucose tolerance. It increased plasma insulin concentrations and insulin release from isolated pancreatic islets, suggesting its utility in diabetes research for its hypoglycemic effects and potential to stimulate insulin secretion and hepatic glucose uptake (Wu et al., 2009).

Bromophenol Derivatives Research

Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with potential relevance in the study of natural products and their biological activities. Although some derivatives were found inactive against human cancer cell lines and microorganisms, the exploration of bromophenol structures contributes to the understanding of marine-derived compounds and their chemical diversity (Zhao et al., 2004).

Radical-Scavenging Activity of Bromophenols

Highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula exhibited significant radical-scavenging activity, comparable to known positive controls. These findings suggest potential applications in antioxidant research, where such compounds could be investigated for their ability to neutralize free radicals and contribute to the prevention of oxidative stress-related diseases (Duan et al., 2007).

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S2/c1-15-5-3-4-6-16(15)14-26-12-11-21-19(23)13-22(27(2,24)25)18-9-7-17(20)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCAXHMMVBOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
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N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.